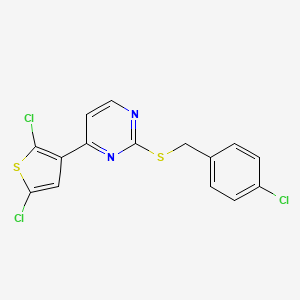

![molecular formula C26H36N2O3 B2869518 N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide CAS No. 921864-99-5](/img/structure/B2869518.png)

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

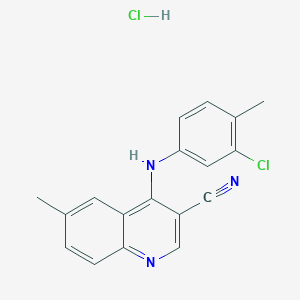

The compound is a complex organic molecule that contains an adamantane structure, which is a type of diamondoid, and a benzoxazepin group. Diamondoids are fascinating due to their unique physical and chemical properties . They are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Molecular Structure Analysis

The adamantane structure is a type of diamondoid, which means it has a cage-like structure similar to a portion of the diamond lattice . The benzoxazepin group is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure.Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Scientific Research Applications

Drug Delivery Systems

The adamantane moiety is a well-known feature in drug design due to its high stability and ability to improve pharmacokinetics . The bulky and rigid structure of adamantane can be utilized to enhance the lipophilicity of pharmaceutical compounds, which can aid in their absorption and distribution within the body. This particular compound could be explored for its potential to act as a carrier molecule in targeted drug delivery systems, possibly improving the efficacy and safety profile of therapeutic agents.

Surface Recognition Studies

Adamantane derivatives are often used in surface recognition studies due to their unique three-dimensional shapes . The compound’s structure could allow it to interact specifically with certain biological targets, such as proteins or cell membranes, making it valuable for the development of diagnostic tools or targeted therapies.

Medicinal Chemistry

The structural complexity and stability of adamantane derivatives make them suitable candidates for the development of new medicinal compounds . This compound, with its specific stereochemistry and functional groups, could be investigated for its biological activity against various diseases, potentially leading to the discovery of new drugs.

Catalyst Development

Adamantane and its derivatives have been used in the development of catalysts due to their ability to withstand harsh chemical environments . The compound’s robust framework might be beneficial in creating catalysts that can facilitate a variety of chemical reactions, possibly enhancing reaction rates or selectivity.

Nanomaterials

The unique properties of adamantane derivatives, such as their high thermal stability and rigidity, make them interesting candidates for the creation of nanomaterials . This compound could be used as a building block for the synthesis of nanostructures with specific characteristics, such as increased strength or improved electrical conductivity.

Polymerization Reactions

Unsaturated adamantane derivatives are known to be reactive and can serve as monomers in polymerization reactions . The presence of multiple functional groups in this compound suggests that it could be polymerized to form novel polymers with potentially valuable properties, such as high thermal stability or resistance to degradation.

properties

IUPAC Name |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-16(2)14-28-21-10-20(5-6-22(21)31-15-25(3,4)24(28)30)27-23(29)26-11-17-7-18(12-26)9-19(8-17)13-26/h5-6,10,16-19H,7-9,11-15H2,1-4H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMXQJWKMQBHRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Azaspiro[5.5]undecan-3-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2869435.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-chlorobenzamide](/img/structure/B2869436.png)

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2869441.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)

![N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2869448.png)